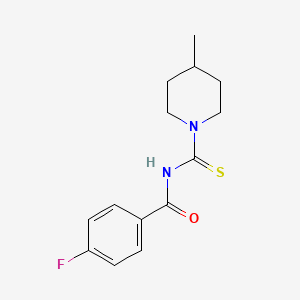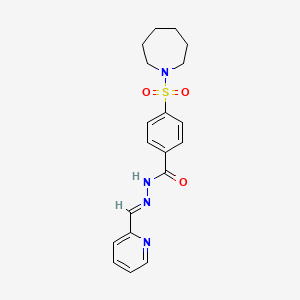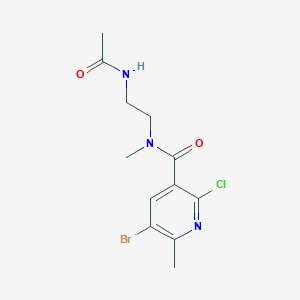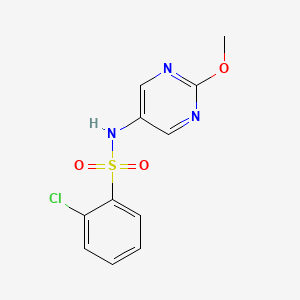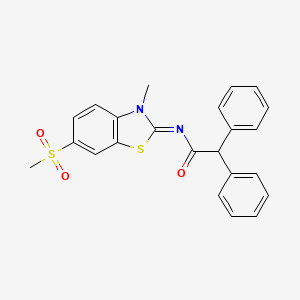
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide, also known as MMB-DCA, is a synthetic compound that has been extensively studied for its potential in cancer treatment. MMB-DCA has been found to have a unique mechanism of action that targets cancer cells while leaving healthy cells unharmed. In
Scientific Research Applications
Cytotoxic Activity
The compound has been found to have cytotoxic activity . It has been evaluated for its in vitro cytotoxic activity against human cancer cell lines such as MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines .
Antibacterial Activity
The compound has also shown antibacterial activity . The antibacterial activity of the newly synthesized derivatives were studied against different bacteria . The activity results showed that majority of compounds showed good to moderate antibacterial activity .
Anti-Staphylococcus Aureus Activity
The compound has shown anti-Staphylococcus aureus and anti-biofilm properties against penicillin, ampicillin and methicillin-resistant strains of S. aureus . The compound induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria .
Anti-microbial Activity
The compound has shown anti-microbial activity . It has been found to be effective against different strains of bacteria .
Fluorescent Properties
The compound has been found to have fluorescent properties . It shows green emission in solution and solid thin films . After coordination with difluoroboron, it shows a significant blue shift and enhanced emission .
Organic Light Emitting Diodes (OLEDs)
The compound has been successfully used as a dopant emitter in Organic Light Emitting Diodes (OLEDs) . All doped devices showed strong emission .
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-25-19-14-13-18(30(2,27)28)15-20(19)29-23(25)24-22(26)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYHTRKXBIBCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2574038.png)




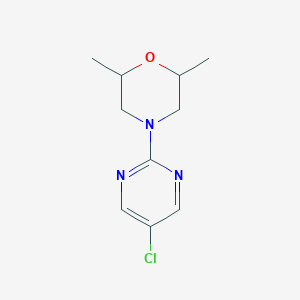
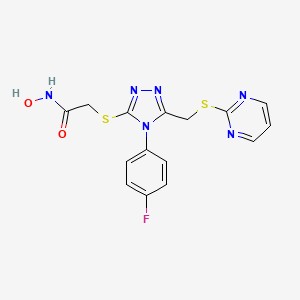
![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)
